molecular formula C18H13Br3N6O4 B444743 2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE

2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE

Cat. No.: B444743
M. Wt: 617g/mol
InChI Key: OZOXMNBOOWFCLC-UHFFFAOYSA-N
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Description

2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE is a complex organic compound featuring multiple bromine atoms and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of brominated pyridines and pyrimidines, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups within the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine atoms and pyridyl groups may facilitate binding to proteins or enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE lies in its complex structure, which allows for diverse chemical modifications and applications. Its multiple bromine atoms and pyridyl groups provide unique reactivity and binding properties compared to simpler compounds.

Properties

Molecular Formula

C18H13Br3N6O4

Molecular Weight

617g/mol

IUPAC Name

2-[5-bromo-3-[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-N-(5-bromopyridin-2-yl)acetamide

InChI

InChI=1S/C18H13Br3N6O4/c19-10-1-3-13(22-5-10)24-15(28)8-26-7-12(21)17(30)27(18(26)31)9-16(29)25-14-4-2-11(20)6-23-14/h1-7H,8-9H2,(H,22,24,28)(H,23,25,29)

InChI Key

OZOXMNBOOWFCLC-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Br)NC(=O)CN2C=C(C(=O)N(C2=O)CC(=O)NC3=NC=C(C=C3)Br)Br

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CN2C=C(C(=O)N(C2=O)CC(=O)NC3=NC=C(C=C3)Br)Br

Origin of Product

United States

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